3-Methyl-5-oxo-5-phenylpentanoic acid

Description

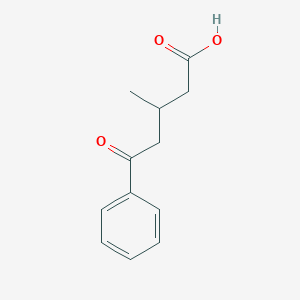

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKMKGNXHZXIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374975 | |

| Record name | 3-methyl-5-oxo-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-61-1 | |

| Record name | 3-methyl-5-oxo-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-oxo-5-phenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Structure of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Methyl-5-oxo-5-phenylpentanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs to predict its spectroscopic characteristics. It outlines detailed methodologies for its synthesis and characterization, employing established analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document presents a plausible metabolic pathway based on the known biochemistry of keto acids, offering insights into its potential biological significance. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C12H14O3 and a molecular weight of 206.24 g/mol , belongs to the class of keto acids.[1][2] These compounds are characterized by the presence of both a carboxylic acid and a ketone functional group.[3] Keto acids are of significant interest in metabolic research and drug development due to their roles as intermediates in various biochemical pathways.[3][4] Phenylpentanoic acid derivatives, in particular, have been investigated for their potential pharmacological activities, including anticonvulsant and anti-ischemic properties.[5] The structural elucidation of novel derivatives like this compound is a critical step in understanding their chemical properties and potential biological functions.

This guide will detail the predicted and expected analytical data for this compound and provide a comprehensive framework for its experimental characterization.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 2840-61-1 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-5-oxo-5-phenylvaleric acid | [6] |

Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway is illustrated in the following workflow diagram.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

3.2.1. Synthesis: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) to anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Dissolve 3-methylglutaric anhydride in anhydrous benzene and add it dropwise to the stirred suspension of AlCl3 in benzene at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

3.2.2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and record 1H and 13C NMR spectra.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.

Structure Elucidation and Data Interpretation

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for structure determination.

Caption: Logical workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

4.1.1. 1H NMR Spectroscopy

The predicted proton NMR chemical shifts are summarized in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | br s |

| Phenyl H (ortho) | 7.9 - 8.1 | d |

| Phenyl H (meta, para) | 7.2 - 7.6 | m |

| -CH(CH3)- | 2.5 - 2.8 | m |

| -CH2-CO- | 3.0 - 3.3 | d |

| -CH2-COOH | 2.3 - 2.6 | d |

| -CH3 | 1.0 - 1.2 | d |

4.1.2. 13C NMR Spectroscopy

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O (ketone) | 198 - 202 |

| -C =O (acid) | 175 - 179 |

| Phenyl C (quaternary) | 135 - 138 |

| Phenyl CH (para) | 132 - 134 |

| Phenyl CH (ortho, meta) | 127 - 129 |

| -C H(CH3)- | 35 - 40 |

| -C H2-CO- | 45 - 50 |

| -C H2-COOH | 40 - 45 |

| -C H3 | 18 - 22 |

4.1.3. Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm-1) | Description |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=O (ketone) | 1680 - 1700 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

4.1.4. Mass Spectrometry (MS)

The expected mass spectral data is summarized in Table 5.

| m/z | Interpretation |

| 206 | Molecular ion [M]+ |

| 189 | [M - OH]+ |

| 161 | [M - COOH]+ |

| 105 | [C6H5CO]+ (base peak) |

| 77 | [C6H5]+ |

Potential Biological Significance

While the specific biological activity of this compound has not been extensively studied, its structure as a keto acid suggests potential involvement in metabolic pathways. Keto acids are known to be intermediates in the catabolism of amino acids and fatty acids.[3][4] The following diagram illustrates a generalized metabolic pathway for keto acids, providing a hypothetical context for the biological role of the target molecule.

Caption: Generalized metabolic pathway of keto acids.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. By leveraging predictive data based on analogous compounds, this document offers valuable insights into the expected spectroscopic characteristics and a plausible synthetic route. The provided experimental protocols and data interpretation workflows are intended to guide researchers in the comprehensive characterization of this and similar molecules. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activities and potential therapeutic applications of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2840-61-1|this compound|BLD Pharm [bldpharm.com]

- 5. bmse001166 5-Phenylpentanoic Acid at BMRB [bmrb.io]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

A Technical Guide to the Spectroscopic Data of 3-Methyl-5-oxo-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxo-5-phenylpentanoic acid is a keto-carboxylic acid with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its structural and spectroscopic properties is essential for its identification, characterization, and utilization in further research. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its corresponding methyl ester.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 7.9-8.1 | Multiplet | 2H | Aromatic (ortho) |

| 7.4-7.6 | Multiplet | 3H | Aromatic (meta, para) |

| 3.1-3.4 | Multiplet | 2H | -CH₂-C=O |

| 2.6-2.9 | Multiplet | 1H | -CH(CH₃)- |

| 2.4-2.6 | Multiplet | 2H | -CH₂-COOH |

| 1.1-1.3 | Doublet | 3H | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~198 | Ketone C=O |

| ~175-180 | Carboxylic Acid C=O[1][2] |

| ~137 | Aromatic (quaternary) |

| ~133 | Aromatic (para) |

| ~128-129 | Aromatic (ortho, meta) |

| ~45-50 | -CH₂-C=O |

| ~40-45 | -CH₂-COOH |

| ~30-35 | -CH(CH₃)- |

| ~15-20 | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data for related compounds.[1][3]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[4][5][6] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer)[4][5][6] |

| ~1685 | Strong | C=O stretch (Aryl Ketone)[7][8] |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| 1580, 1480 | Medium-Weak | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry Data for Methyl 3-oxo-5-phenylpentanoate

| m/z | Interpretation |

| 206.24 | Molecular Ion (M⁺)[9] |

| 131 | Fragment |

| 105 | Fragment (C₆H₅CO⁺) |

| 104 | Fragment |

Note: This data is for the methyl ester of the target compound.[9] For the carboxylic acid, a prominent molecular ion peak at m/z 208 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[1][10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize resolution.[11]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.[12][13]

-

Acquire the free induction decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.[14]

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition (FT-IR):

-

Obtain a background spectrum of the empty sample compartment.[15]

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[16]

-

The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[16]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]

-

A detector records the abundance of each ion, generating a mass spectrum.[18]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jove.com [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. benchchem.com [benchchem.com]

- 15. scribd.com [scribd.com]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. Mass Spectrometry Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 18. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-oxo-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and estimated physical properties of 3-Methyl-5-oxo-5-phenylpentanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs to offer valuable estimations for researchers. Detailed, generalized experimental protocols for determining key physical characteristics are also provided, alongside a workflow diagram to guide the empirical analysis of this and similar keto acids.

Introduction

This compound is a keto acid of interest in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its physical properties is fundamental for its application in research and drug development, impacting aspects such as reaction kinetics, formulation, and bioavailability. This guide aims to consolidate the available data and provide standardized methodologies for its empirical determination.

Data Presentation: Physical Properties

Direct experimental data for this compound is not widely available in published literature. Therefore, the following table includes data for the target compound where available, alongside data for structurally similar compounds to provide a basis for estimation.

| Property | This compound (Target Compound) | 5-oxo-5-phenylpentanoic acid (Analog 1) | Methyl 3-oxo-5-phenylpentanoate (Analog 2) | 3-Methyl-5-phenylpentanoic acid (Analog 3) |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₃[1] | C₁₂H₁₄O₃[2] | C₁₂H₁₆O₂[3] |

| Molecular Weight | 206.24 g/mol | 192.21 g/mol [1] | 206.24 g/mol [2] | 192.25 g/mol [3] |

| CAS Number | 2840-61-1 | 1501-05-9[1][4] | 30414-58-5[2] | 2939-13-1[3] |

| Melting Point | Not available | 126-129 °C[1][5] | Not available | Not available |

| Boiling Point | Not available | 380.8 °C at 760 mmHg[1] | Not available | Not available |

| Density | Not available | 1.164 g/cm³[1] | Not available | Not available |

| Physical Description | Not available | Off-white to light beige crystalline powder[1] | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

Note: The data for the analog compounds should be used as an estimation and for comparative purposes only.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

This protocol is based on the capillary method.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the material into the bottom.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point (based on analogs), then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.[6][7][8]

This protocol outlines a qualitative assessment of solubility in various solvents.

-

Solvent Selection: A range of solvents should be tested, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and common organic solvents (e.g., ethanol, acetone, dichloromethane).

-

Procedure: Approximately 25 mg of the compound is added to 0.5 mL of the solvent in a test tube. The mixture is agitated vigorously.

-

Observation: The sample is observed for dissolution. For acidic or basic solutions, subsequent neutralization can be performed to see if the compound precipitates, confirming its solubility was due to salt formation.[9][10][11][12]

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. For keto acids, NMR spectroscopy can also be employed to distinguish between the pKa of the hydrated and non-hydrated forms.[13][14][15]

-

Potentiometric Titration:

-

A solution of the compound of known concentration is prepared in a suitable solvent (typically a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[15]

-

-

NMR Spectroscopy Method:

-

A series of samples of the compound are prepared in a suitable buffer system across a range of pH values.

-

¹H or ¹³C NMR spectra are acquired for each sample.

-

The chemical shifts of protons or carbons near the carboxylic acid and keto groups are plotted against pH.

-

The pKa values for the oxo and hydrated forms can be determined by fitting the data to the appropriate Henderson-Hasselbalch-type equations.[13][14]

-

-

Sample Preparation: A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[16][17]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.[16][18]

-

Data Interpretation: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to confirm the molecular structure.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[19][20]

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded.

-

Data Interpretation: The absorption bands are analyzed to identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.[21][22]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[23][24]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection and Data Interpretation: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to study fragmentation patterns, which can provide further structural information.[25][26][27]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. 5-Oxo-5-phenylpentanoic acid | CAS 1501-05-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13570487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Oxo-5-phenylvaleric acid 96 1501-05-9 [sigmaaldrich.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. quora.com [quora.com]

- 13. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. azolifesciences.com [azolifesciences.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. photometrics.net [photometrics.net]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. fiveable.me [fiveable.me]

- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. youtube.com [youtube.com]

Potential Biological Activity of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Methyl-5-oxo-5-phenylpentanoic acid. As of the date of this publication, there is a notable absence of direct scientific literature detailing the specific biological effects of this compound. The information presented herein is based on the activities of structurally related molecules and outlines a framework for the potential screening and evaluation of this compound. All data presented in tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a keto-carboxylic acid with a structure that suggests potential for biological activity. Its core scaffold, a pentanoic acid chain with a phenyl group, is found in various compounds with demonstrated pharmacological properties. The presence of a methyl group and a ketone functional group can influence the molecule's lipophilicity, steric interactions with biological targets, and overall reactivity. While direct experimental evidence is currently unavailable, the structural motifs within this compound warrant investigation into its potential as a modulator of biological processes, particularly in the realms of antimicrobial and anticancer activities.

Potential Biological Activities and Rationale

Based on the biological activities of structurally analogous compounds, two primary areas of investigation for this compound are proposed: antimicrobial and cytotoxic (anticancer) effects.

-

Antimicrobial Activity: Pentanoic acid derivatives have been explored for their antibacterial and antifungal properties. The lipophilic phenyl group and the carboxylic acid moiety could facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.

-

Cytotoxic Activity: Many small molecules containing aromatic and keto-functional groups exhibit cytotoxicity against cancer cell lines. These features can enable interactions with various intracellular targets, including enzymes and signaling proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential biological activity of this compound. This data is not based on experimental results.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 |

| Candida albicans | ATCC 90028 | 128 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 75.2 |

| A549 | Lung Cancer | 98.5 |

| HCT116 | Colon Cancer | 65.8 |

| PC-3 | Prostate Cancer | 110.3 |

Detailed Experimental Protocols

The following are detailed protocols that could be employed to experimentally determine the potential biological activities of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Caption: A hypothetical workflow for the synthesis, screening, and further investigation of this compound.

Caption: A putative signaling pathway (PI3K/Akt/mTOR) that could be a target for cytotoxic compounds.

Conclusion

While direct experimental data on the biological activity of this compound is lacking, its chemical structure suggests that it may possess antimicrobial and/or cytotoxic properties. The experimental protocols and hypothetical data presented in this guide provide a framework for the systematic evaluation of this compound. Further research, beginning with the foundational assays described, is necessary to elucidate the true biological profile of this compound and to determine its potential for future development as a therapeutic agent.

In-Depth Technical Guide: Characterization and Data of 3-Methyl-5-oxo-5-phenylvaleric acid (CAS 2840-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-Methyl-5-oxo-5-phenylvaleric acid, identified by the Chemical Abstracts Service (CAS) number 2840-61-1. This document collates available data on its physicochemical properties, spectroscopic characterization, and synthesis. It is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

Initial investigations revealed conflicting information regarding the identity of CAS 2840-61-1. However, thorough verification from authoritative chemical databases has definitively identified the compound as 3-Methyl-5-oxo-5-phenylvaleric acid.

Synonyms: 3-Methyl-5-oxo-5-phenylpentanoic acid, 4-Benzoyl-3-methylbutyric acid, beta-Methyl-delta-oxobenzenepentanoic acid.[1]

Chemical Structure:

A 2D representation of the molecular structure of 3-Methyl-5-oxo-5-phenylvaleric acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Methyl-5-oxo-5-phenylvaleric acid.

| Property | Value | Source |

| CAS Number | 2840-61-1 | N/A |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Physical Form | Off-white solid | [2] |

| Melting Point | 78.5-79.5 °C | [1] |

| Boiling Point | 382.7 °C at 760 mmHg | [1] |

| Density | 1.133 g/cm³ | [1] |

| Solubility | Very slightly soluble (0.8 g/L) at 25 °C | [1] |

| logP | 2.37020 | [1] |

| InChI | InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | [1] |

| InChIKey | DGKMKGNXHZXIKE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)CC(=O)O | [1] |

Spectroscopic Data

Note: The following data is for methyl 3-oxo-5-phenylpentanoate (CAS 30414-58-5) and should be used for comparative purposes only.

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectra available, specific shifts not detailed in abstract. | [3] |

| FT-IR (Film) | Spectrum available via Bruker IFS 85. | [3] |

| Mass Spectrometry | Data available in NIST Mass Spectrometry Data Center. | [3] |

Experimental Protocols

Synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid

A documented synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid is reported in the Canadian Journal of Chemistry.[1] While the full experimental details from this specific publication require access to the journal, a general synthetic approach can be inferred from related syntheses. The preparation of similar keto acids often involves the acylation of a substituted butyric acid derivative or the alkylation of a β-keto ester followed by hydrolysis and decarboxylation.

A plausible synthetic route is visualized in the workflow diagram below.

A generalized workflow for the synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways associated with 3-Methyl-5-oxo-5-phenylvaleric acid. It has been noted as a potential intermediate in the synthesis of pharmaceuticals and pesticides.[4] Further research is required to elucidate its pharmacological profile and potential therapeutic applications. The structural motifs present, a keto-acid and a phenyl group, are found in various biologically active molecules, suggesting that this compound could be a valuable building block in medicinal chemistry.

Conclusion

This technical guide provides a consolidated source of information for 3-Methyl-5-oxo-5-phenylvaleric acid (CAS 2840-61-1). The presented data on its physicochemical and spectroscopic properties, along with a proposed synthetic workflow, offers a foundational understanding for researchers and developers. The clear lack of data on its biological activity highlights an opportunity for further investigation into the potential applications of this compound in drug discovery and other scientific fields.

References

An In-depth Technical Guide on 3-Methyl-5-oxo-5-phenylvaleric Acid

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-oxo-5-phenylvaleric acid (CAS No. 2840-61-1), a gamma-keto acid with applications as a synthetic intermediate. The document covers the historical context of its synthesis, detailed physicochemical properties, and the primary manufacturing route via the Friedel-Crafts acylation reaction. A detailed, representative experimental protocol is provided, alongside visualizations of the synthetic workflow and reaction mechanism. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction and Historical Context

3-Methyl-5-oxo-5-phenylvaleric acid, also known as 3-methyl-5-oxo-5-phenylpentanoic acid, is an organic compound characterized by a pentanoic acid backbone with a methyl substituent at the C3 position and a phenyl ketone at the C5 position.[1][2] Its structure makes it a useful building block in organic synthesis. For instance, it has been utilized as a precursor in the preparation of optically enriched stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), a fragrance ingredient.[1]

The discovery and synthesis of this molecule are rooted in the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Developed by Charles Friedel and James Crafts in 1877, this reaction allows for the attachment of substituents to an aromatic ring. The synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid is a classic example of Friedel-Crafts acylation, a variant of the original reaction that employs acyl chlorides or anhydrides to form aryl ketones. This specific compound is prepared by the acylation of benzene with 3-methylglutaric anhydride, demonstrating a direct application of this century-old, yet powerful, synthetic methodology.

Physicochemical and Structural Data

The key identifiers and properties of 3-Methyl-5-oxo-5-phenylvaleric acid have been compiled from various chemical databases and are presented below.

| Property | Value | Reference |

| CAS Number | 2840-61-1 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(CC(=O)O)CC(=O)c1ccccc1 | [2] |

| InChI | 1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | [2] |

| Physical Form | Powder (Predicted) | |

| Melting Point | Not specified; (related compound 5-oxo-5-phenylvaleric acid melts at 126-129 °C) |

Synthesis Pathway and Reaction Mechanism

The most direct and established route for synthesizing 3-Methyl-5-oxo-5-phenylvaleric acid is the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.

The reaction involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with an acyl group derived from 3-methylglutaric anhydride.

The Friedel-Crafts acylation mechanism proceeds through several distinct steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of the 3-methylglutaric anhydride. This complex is unstable and rearranges, cleaving the C-O bond to form a highly electrophilic, resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electrons of the aromatic benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (such as the [AlCl₃OR]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring.

-

Catalyst Complexation and Release: The product, an aryl ketone, is a Lewis base and immediately coordinates with the strong Lewis acid catalyst (AlCl₃). For this reason, a stoichiometric amount of the catalyst is required. The final product is liberated from this complex during an aqueous work-up step.[5]

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Reagents:

-

3-Methylglutaric anhydride

-

Benzene (Anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 2.2 equivalents) and an inert solvent such as dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reactants: Dissolve 3-methylglutaric anhydride (1.0 equivalent) in a mixture of the solvent and anhydrous benzene (a large excess of benzene can also be used as the solvent). Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for dichloromethane) for 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back down in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl, to decompose the aluminum complex. This step is highly exothermic and should be performed with care.

-

Extraction: Transfer the mixture to a separatory funnel. If a co-solvent was used, add more to dissolve the product. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., diethyl ether).

-

Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to yield the final product.

Conclusion

3-Methyl-5-oxo-5-phenylvaleric acid is a valuable synthetic intermediate whose preparation is a direct application of the historic Friedel-Crafts acylation. The synthesis via benzene and 3-methylglutaric anhydride is a robust and well-understood process. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the synthesis and application of this and related keto acids.

References

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. Buy Online CAS Number 2840-61-1 - TRC - 3-Methyl-5-oxo-5-phenylvaleric Acid | LGC Standards [lgcstandards.com]

- 3. 2840-61-1|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Inquiry Regarding 3-Methyl-5-oxo-5-phenylpentanoic Acid Mechanism of Action

A comprehensive search for the mechanism of action, signaling pathways, and quantitative data for 3-Methyl-5-oxo-5-phenylpentanoic acid did not yield sufficient information to construct an in-depth technical guide or whitepaper as requested. Publicly available scientific literature and databases lack detailed experimental protocols and quantitative efficacy data specifically for this compound.

While the structure of this compound is known, its biological activity and mechanism of action do not appear to be well-characterized or widely reported in peer-reviewed publications. Therefore, the creation of signaling pathway diagrams, tables of quantitative data, and detailed experimental workflows is not possible at this time.

Further research and original experimental studies would be required to elucidate the pharmacological properties of this specific molecule. We recommend consulting specialized chemical and pharmacological research databases or initiating a dedicated research project to investigate the mechanism of action of this compound.

Quantum Chemical Blueprint: An In-depth Technical Guide to 3-Methyl-5-oxo-5-phenylpentanoic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methyl-5-oxo-5-phenylpentanoic acid. By integrating theoretical calculations with experimental validation, researchers can gain profound insights into the molecule's behavior, paving the way for its potential applications in drug development and medicinal chemistry.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a theoretical lens to predict and understand the behavior of molecules at the atomic level. These computational methods allow for the determination of molecular geometries, electronic structures, and spectroscopic properties with high accuracy. For a molecule like this compound, which possesses a flexible aliphatic chain, a chiral center, and aromatic and keto functionalities, quantum chemical calculations can unravel its conformational landscape, reactivity, and potential biological interactions. This knowledge is crucial for designing and optimizing new therapeutic agents.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following outlines a recommended workflow for the quantum chemical analysis of this compound.

Conformational Analysis

Due to the presence of multiple rotatable bonds, a thorough conformational search is the foundational step. A multi-step approach is recommended:

-

Initial Screening: A molecular mechanics-based method, such as the Merck Molecular Force Field (MMFF), can be employed for an initial broad search of the conformational space.

-

Semi-Empirical Optimization: The low-energy conformers identified from the initial screening should be further optimized using a computationally less expensive semi-empirical method, like PM7.

-

DFT Refinement: The final set of low-energy conformers is then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

DFT offers a good balance between computational cost and accuracy for molecules of this size.

-

Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules. For improved accuracy in describing non-covalent interactions, which are crucial in conformational analysis, the M06-2X functional is also highly recommended.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for geometry optimizations. For more accurate energy calculations and the prediction of spectroscopic properties, a larger basis set like def2-TZVP is advised.

-

Solvation Model: To simulate a more realistic biological environment, the inclusion of a solvent model is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model, with water as the solvent, should be employed.

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations on the lowest energy conformer of this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O (keto) | 1.215 Å |

| C=O (acid) | 1.208 Å | |

| O-H (acid) | 0.972 Å | |

| C-C (phenyl avg.) | 1.395 Å | |

| Bond Angle | O=C-C (keto) | 121.5° |

| C-C-C (chiral center) | 110.8° | |

| O=C-O (acid) | 123.4° | |

| Dihedral Angle | C-C-C-C (backbone) | -175.2° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| O-H stretch (acid) | 3560 | 150.2 | Strong, broad |

| C-H stretch (aromatic) | 3080-3020 | 45.8 | Medium |

| C-H stretch (aliphatic) | 2980-2890 | 88.1 | Strong |

| C=O stretch (keto) | 1725 | 250.5 | Very Strong |

| C=O stretch (acid) | 1710 | 280.9 | Very Strong |

| C=C stretch (aromatic) | 1605, 1495 | 65.3, 55.7 | Medium-Strong |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

The HOMO is primarily localized on the phenyl ring, indicating it is the most likely site for electrophilic attack. The LUMO is predominantly centered on the carbonyl groups of the keto and carboxylic acid moieties, suggesting these are the probable sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Experimental Protocols for Validation

Computational results should always be validated by experimental data. The following are standard protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling constants.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. This data is invaluable for assigning the complex NMR signals and confirming the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Compare the experimental vibrational frequencies with the calculated frequencies to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, the keto C=O stretch, and the aromatic C=C and C-H vibrations.

Mandatory Visualizations

Hypothetical Signaling Pathway Involvement

Keto acids are known intermediates in various metabolic pathways. The following diagram illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor of a key enzyme.

Integrated Computational and Experimental Workflow

The logical flow of a combined theoretical and experimental investigation is depicted below.

Conclusion

The integration of quantum chemical calculations with experimental techniques provides a powerful paradigm for the in-depth characterization of potential drug candidates like this compound. This guide outlines a robust methodology for such investigations, from initial conformational analysis to the prediction of electronic and spectroscopic properties, and their subsequent experimental validation. The insights gained from this synergistic approach can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.

Methodological & Application

Application Notes and Protocols for the Synthesis of Doremox from 3-Methyl-5-oxo-5-phenylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Doremox® (tetrahydro-4-methyl-2-phenyl-2H-pyran), a valuable fragrance ingredient with a complex rosy and green scent profile. The proposed synthetic route starts from 3-Methyl-5-oxo-5-phenylpentanoic acid and proceeds through a two-step reduction and cyclization sequence. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Doremox®, a registered trademark of Firmenich, is a synthetic aroma chemical prized in the fragrance industry for its powerful and sophisticated rosy scent, often described as being more complex and refined than rose oxide.[1] Chemically, it is known as tetrahydro-4-methyl-2-phenyl-2H-pyran.[2] Its unique olfactory properties make it a key component in many floral, aromatic, and fruity fragrance compositions. The synthesis of Doremox® can be approached through various routes, and this document outlines a proposed pathway starting from the readily available precursor, this compound. This keto acid serves as a strategic starting material for the construction of the target tetrahydropyran structure.

The synthetic strategy involves two key transformations:

-

Reduction: The simultaneous reduction of the ketone and carboxylic acid functionalities of this compound to yield the corresponding 1,5-diol, 3-methyl-5-phenylpentane-1,5-diol.

-

Cyclization: An acid-catalyzed intramolecular hydroalkoxylation of the resulting diol to form the tetrahydropyran ring of Doremox®.

This protocol is designed to be a practical guide for chemists in research and development settings.

Quantitative Data Summary

The following table summarizes the expected, yet hypothetical, quantitative data for the synthesis of Doremox®. These values are based on typical yields for similar chemical transformations and should be optimized for specific laboratory conditions.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |

| 1 | 3-methyl-5-phenylpentane-1,5-diol | This compound | 194.27 | 9.42 | 7.54 | ~80% | >95% |

| 2 | Doremox® | 3-methyl-5-phenylpentane-1,5-diol | 176.25 | 7.54 | 6.03 | ~85% | >98% |

Experimental Protocols

Step 1: Synthesis of 3-methyl-5-phenylpentane-1,5-diol

This procedure details the reduction of the keto-acid to the corresponding diol.

Materials:

-

This compound (10.0 g, 48.5 mmol)

-

Sodium borohydride (NaBH₄) (3.67 g, 97.0 mmol)

-

Iodine (I₂) (12.3 g, 48.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (200 mL)

-

Methanol (50 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (500 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 48.5 mmol) and anhydrous THF (100 mL). Stir the mixture until the starting material is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (3.67 g, 97.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred solution of the keto-acid over 30 minutes, maintaining the temperature at 0 °C.

-

In another flask, prepare a solution of iodine (12.3 g, 48.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then quench the reaction by the slow addition of methanol (50 mL).

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 3-methyl-5-phenylpentane-1,5-diol.

Step 2: Synthesis of Doremox® (tetrahydro-4-methyl-2-phenyl-2H-pyran)

This procedure describes the acid-catalyzed intramolecular cyclization of the diol to form the final product.

Materials:

-

3-methyl-5-phenylpentane-1,5-diol (from Step 1)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 5 mol%)

-

Toluene (100 mL)

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 3-methyl-5-phenylpentane-1,5-diol in toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting diol is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude Doremox® can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a colorless liquid. The cis and trans isomers may be separated by careful chromatography if desired.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of Doremox®.

Caption: Synthetic pathway for Doremox® from this compound.

References

Application of 3-Methyl-5-oxo-5-phenylpentanoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

3-Methyl-5-oxo-5-phenylpentanoic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various organic compounds. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for a range of chemical transformations, making it a versatile building block in medicinal chemistry and fragrance development. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its application in the synthesis of the fragrance ingredient 4-methyl-2-phenyl-tetrahydro-2H-pyran, commercially known as Doremox.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties is provided below. This information is crucial for handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 2840-61-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Off-white solid |

| Purity | Typically ≥97% |

Application in Fragrance Synthesis: Preparation of Doremox

This compound is a precursor for the synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), a compound valued in the fragrance industry for its rosy, green, and fresh scent. The synthetic pathway involves a two-step process: the reduction of both the ketone and carboxylic acid functionalities, followed by an acid-catalyzed intramolecular cyclization.

Synthetic Workflow Overview

The overall transformation from the starting keto acid to the final tetrahydropyran is depicted in the following workflow diagram.

Caption: Synthetic workflow for Doremox.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Reduction of this compound to 3-Methyl-1-phenylpentane-1,5-diol

This procedure outlines the reduction of the starting keto acid to the corresponding diol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a suitable reducing agent, such as sodium borohydride (for the ketone) followed by a stronger reducing agent like LiAlH₄ (for the carboxylic acid) (typically 2-3 eq in total), in portions to control the reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-methyl-1-phenylpentane-1,5-diol.

Expected Yield: 75-85% (based on similar reductions).

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to 4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)

This protocol describes the cyclization of the intermediate diol to the final product.

Materials:

-

3-Methyl-1-phenylpentane-1,5-diol (from Protocol 1)

-

p-Toluenesulfonic acid (p-TSA) or another acid catalyst

-

Toluene or Dichloromethane

-

Dean-Stark apparatus (if using toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 3-methyl-1-phenylpentane-1,5-diol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 4-methyl-2-phenyl-tetrahydro-2H-pyran.

Expected Yield: 70-80% (based on similar cyclizations).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Doremox.

| Parameter | Value |

| Overall Yield | 50-70% (over two steps) |

| Purity of Final Product | >98% (after chromatography) |

| Boiling Point of Doremox | 265.3 °C at 760 mmHg[1] |

| Density of Doremox | 0.97 g/cm³[1] |

Characterization of 4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)

Spectroscopic data is essential for the confirmation of the final product's structure.

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the aromatic protons (phenyl group), the methine proton at C2, the methyl group at C4, and the methylene protons of the tetrahydropyran ring. |

| ¹³C NMR (CDCl₃, δ) | Resonances for the aromatic carbons, the carbons of the tetrahydropyran ring, and the methyl carbon. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to C₁₂H₁₆O (M⁺ = 176.26). |

Mechanism of Action (Odor Profile)

As a fragrance ingredient, the "mechanism of action" of Doremox is not pharmacological but rather relates to its olfactory properties. It interacts with olfactory receptors in the nasal cavity to elicit the perception of a specific scent.

Caption: Olfactory perception pathway.

The odor profile of Doremox is characterized by:

-

Top Notes: Fresh, green

-

Heart Notes: Rosy, floral

-

Base Notes: Woody undertones

This makes it a versatile ingredient in various perfume compositions, adding a fresh and floral character.

Conclusion

This compound serves as a practical and efficient starting material for the synthesis of the valuable fragrance component, Doremox. The described two-step reduction and cyclization protocol provides a clear pathway for its preparation. The detailed experimental procedures and expected data will be a valuable resource for researchers in synthetic organic chemistry and fragrance development. Further optimization of reaction conditions may lead to improved yields and stereoselectivity, offering avenues for future research.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 3-Methyl-5-oxo-5-phenylpentanoic acid. This molecule and its derivatives are of interest in medicinal chemistry due to the structural similarities to known biologically active compounds, such as histone deacetylase (HDAC) inhibitors. The following protocols are based on established synthetic methodologies and provide a framework for laboratory-scale preparation and characterization.

Introduction

This compound is a keto acid derivative that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. The presence of a ketone, a carboxylic acid, and a chiral center makes it a versatile scaffold for chemical modification. Derivatives of similar short-chain fatty acids have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy and other diseases.[1][2][3] This document outlines a proposed synthetic route for the parent acid and standard protocols for the preparation of its ester and amide derivatives.

Synthesis of this compound

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol is divided into three main stages:

-

Alkylation of Ethyl Acetoacetate with a Phenyl-containing Electrophile.

-

Methylation at the α-carbon.

-

Hydrolysis and Decarboxylation to yield the final product.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

2-Bromoacetophenone

-

Methyl iodide (CH₃I)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 6 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Synthesis of Ethyl 2-benzoyl-3-oxobutanoate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add 2-bromoacetophenone (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator to obtain the crude product.

Step 2: Methylation of Ethyl 2-benzoyl-3-oxobutanoate

-

Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and add the crude product from Step 1 (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add methyl iodide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Work up the reaction as described in Step 1 to obtain the crude methylated intermediate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude product from Step 2, add an excess of 6 M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Evolution of carbon dioxide should be observed.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation:

| Step | Reactants | Reagents | Typical Reaction Time | Typical Temperature | Estimated Yield (%) |

| 1 | Ethyl acetoacetate, 2-Bromoacetophenone | Sodium ethoxide, Anhydrous ethanol | 4-6 hours | Reflux | 70-80 |

| 2 | Ethyl 2-benzoyl-3-oxobutanoate | Sodium ethoxide, Methyl iodide, Anhydrous ethanol | 2-4 hours | Reflux | 65-75 |

| 3 | Methylated intermediate | 6 M Hydrochloric acid | 4-6 hours | Reflux | 80-90 |

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Derivatization of this compound

The carboxylic acid moiety of the title compound can be readily converted into various derivatives, such as esters and amides. These derivatives may exhibit different physicochemical properties and biological activities.

Protocol 1: Esterification to form Methyl 3-Methyl-5-oxo-5-phenylpentanoate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate, saturated solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the methyl ester.

-

Purify by column chromatography if necessary.

Data Presentation:

| Reactant | Reagents | Typical Reaction Time | Typical Temperature | Estimated Yield (%) |

| This compound | Methanol, Sulfuric acid (catalyst) | 4-8 hours | Reflux | 85-95 |

Protocol 2: Amidation to form 3-Methyl-5-oxo-5-phenylpentanamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia solution (aqueous or in a solvent like dioxane) or an amine

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate, saturated solution

-

Brine